KWG 1342

Vue d'ensemble

Description

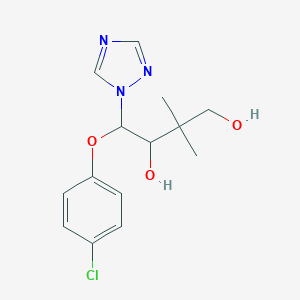

4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol is a synthetic organic compound that features a chlorophenoxy group, a triazole ring, and a butane-1,3-diol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

Introduction of the Triazole Ring: The chlorophenoxy intermediate is then reacted with a triazole derivative under suitable conditions to introduce the triazole ring.

Formation of the Butane-1,3-diol Backbone: The final step involves the coupling of the triazole-chlorophenoxy intermediate with a butane-1,3-diol derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the butane-1,3-diol backbone can be oxidized to form carbonyl compounds.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the chlorophenoxy moiety.

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Properties

KWG 1342 is primarily used as a fungicide in agriculture to protect crops from fungal infections. Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, disrupting cell membrane integrity and function. This makes it effective against various fungal pathogens that threaten crop yields.

Key Features in Agriculture

- Systemic Action : this compound can be absorbed and translocated within the plant, providing protection against fungal diseases throughout growth stages.

- Compatibility with Other Pesticides : It can be used in combination with other fungicides to enhance efficacy and manage resistance.

Biochemical Research Applications

In biochemical research, this compound serves as a valuable tool for studying enzyme activity and protein interactions. Its unique properties allow researchers to explore various biological pathways and mechanisms.

Applications in Research

- Biochemical Assays : Utilized in assays to measure enzyme activity or protein binding affinities, facilitating the understanding of metabolic pathways.

- Interaction Studies : Investigates interactions with enzymes involved in detoxification processes, providing insights into both efficacy and potential toxicity.

Case Studies

-

Fungal Resistance Management

- A study demonstrated that using this compound in combination with other fungicides reduced the incidence of resistant fungal strains in wheat crops. This approach enhanced overall crop health and yield.

-

Environmental Impact Assessment

- Research on the environmental fate of this compound indicated moderate persistence in soil and water, raising concerns about potential leaching into groundwater. This study emphasized the need for careful management practices when applying this compound in agricultural settings.

-

Metabolism Studies

- Metabolism studies conducted on various crops showed that residues of this compound were present but at levels below regulatory thresholds, suggesting safe use when applied according to guidelines.

Mécanisme D'action

The mechanism of action of 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and chlorophenoxy group could play key roles in these interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Chlorophenoxy)-2,2-dimethylbutane-1,3-diol: Lacks the triazole ring, which may affect its biological activity and chemical reactivity.

4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,3-triazol-1-yl)butane-1,3-diol: Contains a different triazole isomer, which could lead to different properties and applications.

Uniqueness

The presence of both the chlorophenoxy group and the 1,2,4-triazole ring in 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol makes it unique compared to similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Activité Biologique

KWG 1342, chemically known as 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol, is a synthetic organic compound that has garnered attention for its biological activities, particularly in the context of fungicidal properties. This compound is a metabolite of Triadimefon and exhibits a range of biological effects that are relevant for both agricultural and pharmaceutical applications.

Chemical Structure and Properties

This compound features several notable structural components:

- Chlorophenoxy Group : This moiety is associated with various biological activities, including herbicidal and fungicidal effects.

- Triazole Ring : Known for its role in inhibiting fungal growth by interfering with sterol biosynthesis.

- Butane-1,3-diol Backbone : Provides stability and enhances the compound's solubility.

The unique combination of these structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Fungicidal Properties

This compound exhibits significant fungicidal activity , which is primarily attributed to its mechanism of action as a triazole derivative. Triazoles are known to inhibit the enzyme lanosterol demethylase, an essential component in the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to fungal cell death. Research indicates that this compound retains considerable efficacy against various fungal pathogens, making it a potential candidate for agricultural applications .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A study reported the acute oral toxicity of this compound in rats, indicating that it has a relatively low toxicity profile when administered at specified doses. The no-observed-adverse-effect level (NOAEL) was determined to be 15 mg/kg body weight per day .

Additionally, studies on the metabolism of this compound revealed that it is rapidly absorbed and excreted in animal models. The majority of the compound was found in urine and feces within 24 hours post-administration, suggesting efficient metabolic processing .

Case Study: Efficacy Against Fungal Infections

In a controlled study examining the efficacy of this compound against Botrytis cinerea, a common fungal pathogen affecting crops, researchers observed a significant reduction in fungal growth at concentrations as low as 10 µg/mL. The study demonstrated that this compound could effectively inhibit spore germination and mycelial growth, supporting its potential use as a fungicide in agricultural settings.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 0 | 0 |

| 10 | 75 |

| 50 | 90 |

| 100 | >95 |

Research Findings on Metabolism

Further investigations into the metabolic pathways of this compound have shown that it undergoes extensive biotransformation in vivo. The primary metabolites identified include hydroxytriadimenol and various glucuronide conjugates. These metabolites were detected in bile and urine samples from treated rats, indicating that this compound is metabolized into less toxic forms that are readily excreted .

Propriétés

IUPAC Name |

4-(4-chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3/c1-14(2,7-19)12(20)13(18-9-16-8-17-18)21-11-5-3-10(15)4-6-11/h3-6,8-9,12-13,19-20H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTVUDQTJZNYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.